molecular formula C16H15FN4OS B2564480 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034571-91-8

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2564480
CAS RN: 2034571-91-8
M. Wt: 330.38
InChI Key: FPQUSNBQXIACDZ-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophenyl group, and a 1H-1,2,3-triazole ring, which are all connected by a propyl chain .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests that it might have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution, and the triazole ring might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a fluorine atom might increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activities

The realm of 1,2,3-triazoles and their derivatives is vast, with extensive research indicating their potential in various scientific applications. Although the specific compound 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is not directly mentioned, the synthesis and biological activity of structurally related compounds provide insight into the potential applications of such molecules.

  • Microwave-assisted Synthesis of Hybrid Molecules : A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties combined with 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei. These compounds exhibited antimicrobial, antilipase, and antiurease activities, indicating the therapeutic potential of similar 1,2,3-triazole derivatives (Başoğlu et al., 2013).

  • Antimicrobial Screening of Novel 1,2,3-Triazoles : Research by Rezki et al. (2017) on the synthesis of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains highlighted their promising antimicrobial potency against a range of bacteria and fungi. This study underscores the significance of 1,2,3-triazole derivatives in developing new antimicrobial agents (Rezki et al., 2017).

  • Anticancer and Antiviral Activities : The incorporation of fluorine atoms and the triazole ring has been shown to enhance the biological efficacy of compounds. For instance, fluorine-substituted 1,2,4-triazinones have demonstrated significant anti-HIV-1 and CDK2 inhibition activities, suggesting the potential of fluorine-containing 1,2,3-triazole derivatives in anticancer and antiviral therapies (Makki et al., 2014).

  • Enzyme Inhibition for Disease Control : A study by Saleem et al. (2018) on the synthesis and biological evaluation of a 1,2,4-triazole derivative highlighted its moderate acetylcholinesterase and α-glucosidase inhibition activities. These findings point to the therapeutic potential of 1,2,3-triazole derivatives in managing conditions like Alzheimer's and diabetes (Saleem et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

5-(4-fluorophenyl)-N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-2-12(13-4-3-9-23-13)18-16(22)15-14(19-21-20-15)10-5-7-11(17)8-6-10/h3-9,12H,2H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQUSNBQXIACDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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